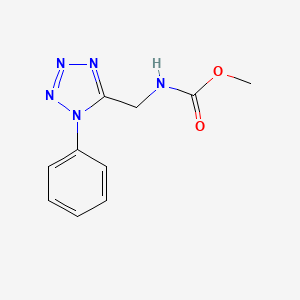

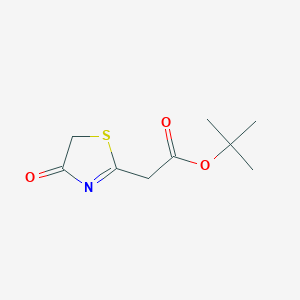

![molecular formula C24H34N4O2S B2490667 2-[3-(4-环己基哌嗪-1-基)-3-氧代丙基]-7-甲基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4(3H)-酮 CAS No. 950345-13-8](/img/structure/B2490667.png)

2-[3-(4-环己基哌嗪-1-基)-3-氧代丙基]-7-甲基-5,6,7,8-四氢[1]苯并噻吩[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest belongs to a class of compounds with a core structure of tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. These compounds are synthesized for their potential biological activities and serve as key intermediates for the development of pharmacologically active agents.

Synthesis Analysis

The synthesis of derivatives closely related to the target compound involves multi-step chemical reactions starting from base structures such as 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes include acylation, cyclization, and condensation with various reagents to introduce different functional groups into the molecule, resulting in a variety of derivatives with potential for biological activity (Ashalatha et al., 2007).

Molecular Structure Analysis

Crystal structure analyses provide insights into the conformation and configuration of similar compounds. X-ray crystallography reveals the planarity or non-planarity of the core rings and the spatial arrangement of substituents, which are crucial for understanding the molecular interactions and reactivity (Özbey et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with various reagents under specific conditions, leading to the formation of new bonds and the introduction of functional groups. These reactions are pivotal in modifying the molecular structure to achieve desired chemical properties and biological activities (Soliman et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. The introduction of specific substituents affects these properties, influencing the compound's suitability for further application in medicinal chemistry (Giri et al., 2017).

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles, electrophiles, and other chemical agents are crucial for understanding the compound's behavior in chemical reactions. These properties are influenced by the electronic configuration and the presence of functional groups in the molecule (Tolkunov et al., 2013).

科学研究应用

合成和生物评价

最近的研究集中在合成各种嘧啶衍生物,因为它们在生物学上的重要性。例如,合成新型吡唑嘧啶衍生物,展示出抗癌和抗5-脂氧合酶活性,表明这类化合物在治疗应用中的潜力(Rahmouni et al., 2016)。同样,设计和合成2,4-二取代嘧啶作为胆碱酯酶和Aβ聚集抑制剂,突显了它们在治疗神经退行性疾病中的作用(Mohamed et al., 2011)。

抗菌应用

某些嘧啶衍生物展示出显著的抗菌性能。例如,新型4-{4-(甲氨基)噻吩[3,2-d]嘧啶-2-基}苯甲酰肼衍生物对包括大肠杆菌和金黄色葡萄球菌在内的各种细菌表现出高活性(Giri et al., 2017)。这表明这类化合物在开发新的抗菌剂方面具有潜力。

神经药理学意义

嘧啶在神经药理学中的研究引起了人们的关注。发现对磷酸二酯酶1具有强效和选择性抑制作用的化合物,包括吡唑嘧啶酮,用于治疗与神经退行性和神经精神疾病相关的认知障碍,突显了嘧啶衍生物在这一领域的重要性(Li et al., 2016)。

作用机制

Target of Action

The primary target of HMS3481H09, also known as CCG-175328, is the RhoA/serum response factor (SRF) pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation has been associated with various forms of cancer .

Mode of Action

HMS3481H09 acts as an inhibitor of the RhoA/SRF pathway . It blocks SRE.L-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound’s action is thought to target MKL/SRF-dependent transcriptional activation without altering DNA binding . When the G-actin pool is depleted, HMS3481H09 binds specifically to the nuclear localization signal (NLS) of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in inhibition of the nuclear import of MRTF-A/B .

Biochemical Pathways

The RhoA/SRF pathway is involved in regulating cell proliferation, differentiation, and migration . By inhibiting this pathway, HMS3481H09 can potentially disrupt these processes, thereby exerting its therapeutic effects .

Result of Action

The inhibition of the RhoA/SRF pathway by HMS3481H09 can lead to the suppression of cell proliferation and migration . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell growth and movement, such as cancer .

Action Environment

The efficacy and stability of HMS3481H09 can be influenced by various environmental factors. For instance, the presence of G-actin can affect the compound’s ability to bind to the NLS of MRTF-A/B

未来方向

属性

IUPAC Name |

2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2S/c1-16-7-8-18-19(15-16)31-24-22(18)23(30)25-20(26-24)9-10-21(29)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h16-17H,2-15H2,1H3,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNBQQUZEGHTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

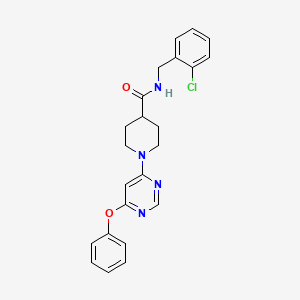

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)

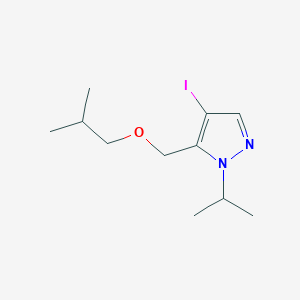

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

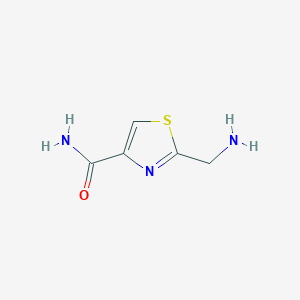

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)

![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)